molecular formula C13H19NO4S2 B2566928 3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine CAS No. 1797696-82-2

3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine

Cat. No.: B2566928
CAS No.: 1797696-82-2
M. Wt: 317.42
InChI Key: KKDDNOPOIWCIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their high ring-strain energy, strong molecular rigidity, and satisfactory stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(isobutylsulfonyl)-1-(phenylsulfonyl)azetidine, can be achieved through several methods. . This method, however, faces challenges due to the inherent difficulties in controlling the reaction conditions.

Another approach involves the stereocontrolled synthesis from β-amino alcohols through a five-step sequence, including an original anionic 4-exo-tet ring closure that forms the azetidine ring upon an intramolecular Michael addition . This method allows for the synthesis of diastereo- and enantiomerically pure azetidines.

Industrial Production Methods

Industrial production methods for azetidines often involve polymerization techniques. The polymerization of azetidine monomers can be achieved through cationic, anionic, and other polymerization mechanisms . These methods provide a basis for the development of various macromolecular architectures using azetidine monomers.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted azetidines, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine is unique due to its specific substituents, which impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-11(2)10-19(15,16)13-8-14(9-13)20(17,18)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDDNOPOIWCIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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